molecular formula C8H16O3S B8724747 Butyl 1-methylcyclopropane-1-sulfonate CAS No. 923032-53-5

Butyl 1-methylcyclopropane-1-sulfonate

Cat. No. B8724747
M. Wt: 192.28 g/mol
InChI Key: BOQYDQSIUHEEHG-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of butyl cyclopropanesulfonate (1.5 g, 8.4 mmol) in THF (8 mL) at about −78° C., n-BuLi (1.6 M in hexanes, 5.26 mL, 8.42 mmol) and iodomethane (0.684 mL, 10.9 mmol) were added simultaneously and the resulting mixture was stirred at about −78° C. for about 2 h and then at ambient temperature for about 2 h. The reaction was quenched by the addition of saturated aqueous NH4Cl (7 mL) and the layers were separated. The aqueous layer was back extracted with EtOAc (15 mL) and the combined organic extracts were dried over anhydrous MgSO4 and concd under reduced pressure. The residue was subjected to silica gel column chromatography (5 to 25% EtOAc in heptane over 30 min) to yield butyl 1-methylcyclopropane-1-sulfonate (0.8 g, 49%) as a colorless oil. 1H NMR (DMSO-d6) δ 4.17 (t, 2H), 1.62 (m, 2H), 1.43 (s, 3H), 1.35 (m, 2H), 1.22 (m, 2H), 0.94 (m, 2H), 0.88 (t, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
0.684 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])=[O:5])[CH2:3][CH2:2]1.[Li][CH2:13]CCC.IC>C1COCC1>[CH3:13][C:1]1([S:4]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)OCCCC
Name
Quantity
5.26 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.684 mL
Type
reactant
Smiles
IC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at about −78° C. for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for about 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated aqueous NH4Cl (7 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with EtOAc (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over anhydrous MgSO4 and concd under reduced pressure
CUSTOM
Type
CUSTOM
Details
was subjected to silica gel column chromatography (5 to 25% EtOAc in heptane over 30 min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CC1)S(=O)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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